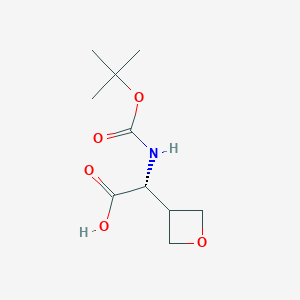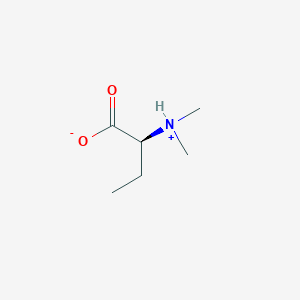![molecular formula C13H23BN2O3 B8051209 1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8051209.png)
1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a notable molecule in organic chemistry with a unique structural framework that makes it suitable for various applications in scientific research and industry. Its structure comprises a pyrazole ring, an ethoxyethyl group, and a dioxaborolane unit, which contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is typically synthesized through the following steps:
Formation of the Pyrazole Ring: : This involves the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Ethoxyethyl Group: : This step uses a nucleophilic substitution reaction where the pyrazole nitrogen attacks an ethyl vinyl ether or an ethyl haloalkane.
Incorporation of the Dioxaborolane Moiety: : The final step often involves the formation of a boronate ester through the reaction of the pyrazole with bis(pinacolato)diboron in the presence of a base and a suitable catalyst, typically a transition metal catalyst such as palladium.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve automated processes and continuous flow systems to ensure efficiency and scalability. The use of catalysts and reagents in bulk quantities and stringent control of reaction parameters would be essential for high yield and purity of the product.
化学反応の分析
Types of Reactions
1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole participates in several types of chemical reactions:
Oxidation: : The compound can undergo oxidation reactions at the pyrazole ring or the ethoxyethyl group.
Reduction: : Reduction reactions can modify the pyrazole ring or reduce the boronate ester.
Substitution: : Both nucleophilic and electrophilic substitutions can occur on the pyrazole ring or at the boronate ester.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include potassium permanganate, hydrogen peroxide, and organic peroxides.
Reduction: : Common reducing agents are sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: : Reagents for nucleophilic substitutions include halides and sulfonates, while electrophilic substitutions often use organometallic reagents.
Major Products Formed
Oxidation: : Oxidized derivatives of the pyrazole ring.
Reduction: : Reduced pyrazole derivatives and modified boronate esters.
Substitution: : Various substituted pyrazole derivatives and altered boronate esters.
科学的研究の応用
1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole finds applications in several fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential as a bioactive compound in drug discovery.
Medicine: : Explored for its therapeutic potential, particularly in cancer research and as a building block for boron-containing drugs.
Industry: : Utilized in materials science for the development of new polymers and as a precursor in the manufacturing of electronic components.
作用機序
The mechanism by which 1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves:
Molecular Targets: : Interaction with enzymes, proteins, or receptors relevant to its biological activity.
Pathways Involved: : Modulation of signaling pathways, gene expression, or metabolic processes depending on its application.
類似化合物との比較
1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique compared to similar compounds due to its specific functional groups and boronate ester moiety, which confer distinct reactivity and applications.
List of Similar Compounds
1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-(1-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-(1-hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
These similar compounds share the pyrazole ring and boronate ester but differ in the alkyl group attached to the nitrogen, leading to variations in their reactivity and applications.
特性
IUPAC Name |
1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O3/c1-7-17-10(2)16-9-11(8-15-16)14-18-12(3,4)13(5,6)19-14/h8-10H,7H2,1-6H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKVGEWCELXYRI-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@H](C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

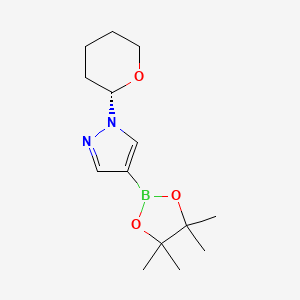
![4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane](/img/structure/B8051163.png)
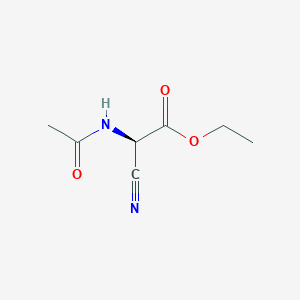
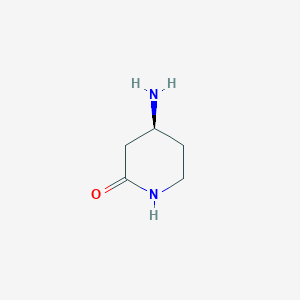
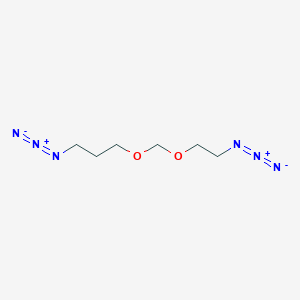
![tert-butyl (5R)-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B8051196.png)
![tert-butyl (6S)-7-oxo-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B8051208.png)
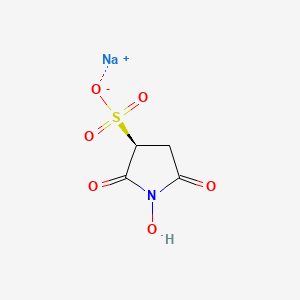
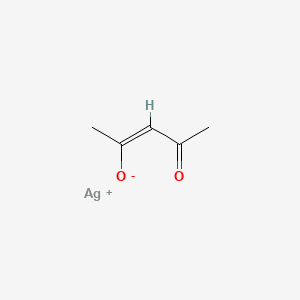
![2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane](/img/structure/B8051227.png)
![tert-butyl (1R,5R,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8051230.png)
